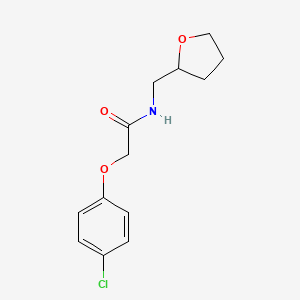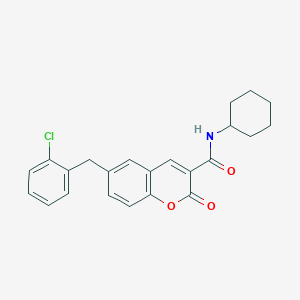![molecular formula C15H17NO B4996017 N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide binds to procaspase-3, causing a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the activation of other caspases and ultimately resulting in apoptosis. This compound has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively induce apoptosis in cancer cells while sparing healthy cells. This selectivity is due to the higher expression of procaspase-3 in cancer cells compared to healthy cells. This compound has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Zukünftige Richtungen
There are several future directions for N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide research. One direction is to optimize its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Conclusion
This compound is a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Its mechanism of action is not fully understood, but research has shown that it activates procaspase-3, leading to downstream activation of other caspases and ultimately resulting in apoptosis. Future research directions include optimizing its use in combination with other cancer therapies and investigating its potential use in treating other diseases.
Synthesemethoden
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multi-step process involving the reaction of tricyclo[3.2.1.0~2,4~]oct-6-ene with phenyl isocyanate, followed by a series of chemical transformations. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for further research.
Wissenschaftliche Forschungsanwendungen
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It does so by activating procaspase-3, an enzyme responsible for initiating the apoptotic pathway. This makes this compound a promising candidate for cancer therapy, as it selectively targets cancer cells while leaving healthy cells unharmed.
Eigenschaften
IUPAC Name |
N-phenyltricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(16-11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-14H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWFPPTGPNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)

![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)